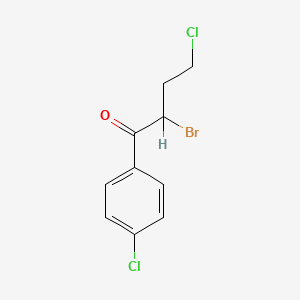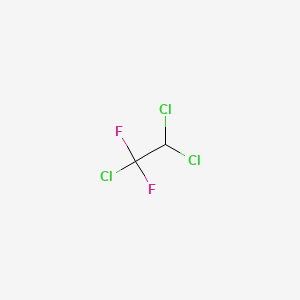
1,2,2-Trichloro-1,1-difluoroethane
Übersicht
Beschreibung
1,2,2-Trichloro-1,1-difluoroethane is a compound with the molecular formula C2HCl3F2 . It is also known by other names such as Frigen 122, HCFC-122, and Freon 122 .
Synthesis Analysis
The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated. The reactions in methanol (MeOH) and dimethylformamide (DMF) as solvents had good stability and gave 1-chloro-2,2-difluoroethylene in high yield . A large-scale experiment using ethanol as a solvent also gave 1-chloro-2,2-difluoroethylene in high yield .
Molecular Structure Analysis
The molecular structure of 1,2,2-Trichloro-1,1-difluoroethane can be represented by the InChI string: InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H . The molecular weight of this compound is 169.38 g/mol .
Chemical Reactions Analysis
The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated . These reactions provide a method for producing 1-chloro-2,2-difluoroethylene and to solve the recycling problems of 1,2,2-trichloro-1,1-difluoroethane derived from 2,2-dichloro-1,1,1-trifluoroethane production .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,2-Trichloro-1,1-difluoroethane include a molecular weight of 169.38 g/mol, a computed XLogP3-AA value of 2.9, and a topological polar surface area of 0 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-chloro-2,2-difluoroethylene
1,2,2-Trichloro-1,1-difluoroethane is used as a raw material in the synthesis of 1-chloro-2,2-difluoroethylene. This compound is a key intermediate for the production of various fluorine-containing fine chemicals .
2. Production of Fluorine-Containing Textile Finishing Agents The compound is used in the production of fluorine-containing textile finishing agents . These agents are used to provide textiles with unique properties such as water repellency, stain resistance, and durability .
Creation of Fluorosurfactants
Fluorosurfactants, which are surfactants that contain fluorine, are another application of 1,2,2-Trichloro-1,1-difluoroethane . These compounds are known for their exceptional surface activity and stability .
4. Development of Organic Silicon Fluorine Modified Resins 1,2,2-Trichloro-1,1-difluoroethane is used in the development of organic silicon fluorine modified resins . These resins have unique properties such as high thermal stability, excellent weatherability, and outstanding electrical insulation .
Production of Heat Exchange Materials
This compound is used in the production of heat exchange materials . These materials are essential in various industries for processes that require the transfer of heat .
Use as Foaming Agents
1,2,2-Trichloro-1,1-difluoroethane is used as a foaming agent . Foaming agents are used in the production of foamed plastics and other materials .
7. Use as Solvents and Cleaning Agents This compound is also used as a solvent and cleaning agent . It is particularly useful in industries that require high-performance solvents, such as electronics and precision manufacturing .
8. Intermediate in the Production of HFC-134a 1,2,2-Trichloro-1,1-difluoroethane is an intermediate during the production of HFC-134a , a common refrigerant used in air conditioning and refrigeration systems .
Safety and Hazards
Zukünftige Richtungen
The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated . These results provide a method for producing 1-chloro-2,2-difluoroethylene on an industrial scale because 1,2,2-trichloro-1,1-difluoroethane is the waste material arising from 2,2-dichloro-1,1,1-trifluoroethane production . This suggests potential future directions for the recycling and reuse of 1,2,2-trichloro-1,1-difluoroethane.
Wirkmechanismus
Target of Action
This compound is a halocarbon, and halocarbons generally interact with lipids and proteins, disrupting their function .
Mode of Action
It’s known that halocarbons can interact with biological molecules, potentially leading to disruptions in cellular function .
Biochemical Pathways
Halocarbons can generally cause oxidative stress and lipid peroxidation, which can disrupt various biochemical pathways .
Pharmacokinetics
Metabolism and excretion of halocarbons can occur through the liver and kidneys .
Result of Action
Exposure to halocarbons can lead to cellular damage due to oxidative stress and lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,2-Trichloro-1,1-difluoroethane. For example, the presence of other chemicals can influence its reactivity. Additionally, temperature and pH can affect its stability .
Eigenschaften
IUPAC Name |
1,2,2-trichloro-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAMAOOEZDRHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861890 | |
| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,1-Difluoro-1,2,2-trichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,2-Trichloro-1,1-difluoroethane | |
CAS RN |
354-21-2, 41834-16-6 | |
| Record name | 1,2,2-Trichloro-1,1-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, trichlorodifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,2,2-trichloro-1,1-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-trichloro-1,1-difluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,2,2-Trichloro-1,1-difluoroethane be synthesized from industrial waste products?
A: Yes, research has shown that 1,2,2-Trichloro-1,1-difluoroethane can be effectively synthesized through the reductive dechlorination of 1,1,1,2-Tetrachloro-2,2-difluoroethane. This is particularly relevant as 1,1,1,2-Tetrachloro-2,2-difluoroethane is a waste byproduct generated during the production of 2,2-Dichloro-1,1,1-trifluoroethane. [] This method utilizes zero-valent zinc as a reducing agent and has been shown to be most effective in solvents like methanol, dimethylformamide, and ethanol at 80 °C. [] This approach offers a potential solution for both the recycling of 1,1,1,2-Tetrachloro-2,2-difluoroethane and the industrial-scale production of 1,2,2-Trichloro-1,1-difluoroethane. []
Q2: What are the potential applications of 1,2,2-Trichloro-1,1-difluoroethane in synthetic chemistry?
A: 1,2,2-Trichloro-1,1-difluoroethane serves as a valuable precursor for synthesizing other fluorinated compounds. One example is its reaction with hydrogen fluoride (HF) in the presence of tantalum pentafluoride (TaF5) or niobium pentafluoride (NbF5) catalysts. [] This reaction leads to the production of fluorinated alkanes, showcasing the potential of 1,2,2-Trichloro-1,1-difluoroethane as a building block in the synthesis of fluorinated molecules. []
Q3: Does 1,2,2-Trichloro-1,1-difluoroethane form azeotropes with other compounds?
A: Research indicates that 1,2,2-Trichloro-1,1-difluoroethane forms azeotropes with bromine. [] Azeotropes are mixtures of liquids that exhibit a constant boiling point and composition, making their separation challenging through conventional distillation methods. This characteristic can be relevant in industrial processes and separation techniques involving these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





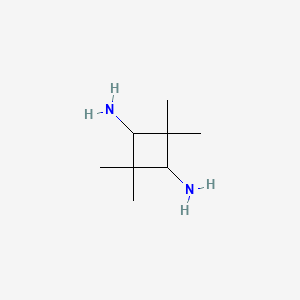
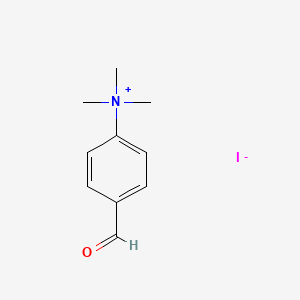
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)


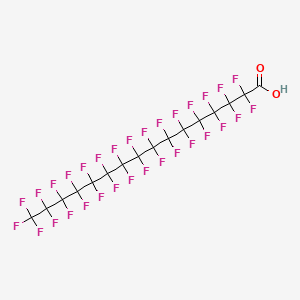

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

